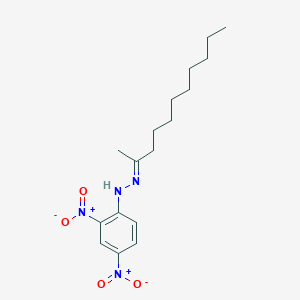
2-Undecanone 2,4-dinitrophenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Undecanone 2,4-dinitrophenylhydrazone, also known as UNDP, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural compound, undecanone, and has been synthesized for its unique properties. UNDP has been used in a variety of applications, including as a reagent in chemical analysis and as a tool in biochemical research. In
作用机制
The mechanism of action of 2-Undecanone 2,4-dinitrophenylhydrazone is based on its ability to react with aldehydes and ketones. The reaction between 2-Undecanone 2,4-dinitrophenylhydrazone and aldehydes or ketones forms a yellow-colored product that can be quantified using spectrophotometry. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
2-Undecanone 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. This can result in a variety of effects, including increased muscle tone, increased heart rate, and increased respiratory rate. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 2-Undecanone 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect and quantify aldehydes and ketones in various samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also a relatively inexpensive reagent, which makes it a cost-effective option for many labs. However, one limitation of using 2-Undecanone 2,4-dinitrophenylhydrazone is its limited solubility in water, which can make it difficult to use in aqueous samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also sensitive to light and air, which can cause it to degrade over time.
未来方向
There are many future directions for research involving 2-Undecanone 2,4-dinitrophenylhydrazone. One area of research could be the development of new methods for synthesizing 2-Undecanone 2,4-dinitrophenylhydrazone that are more efficient and cost-effective. Another area of research could be the use of 2-Undecanone 2,4-dinitrophenylhydrazone in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. 2-Undecanone 2,4-dinitrophenylhydrazone could also be used in the development of new diagnostic tools for the detection of aldehydes and ketones in various samples.
合成方法
The synthesis of 2-Undecanone 2,4-dinitrophenylhydrazone involves the reaction of 2,4-dinitrophenylhydrazine with undecanone. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents but insoluble in water.
科学研究应用
2-Undecanone 2,4-dinitrophenylhydrazone has been used in a variety of scientific research applications, including as a reagent in chemical analysis and as a tool in biochemical research. It has been used to detect and quantify aldehydes and ketones in various samples, including food, pharmaceuticals, and environmental samples. 2-Undecanone 2,4-dinitrophenylhydrazone has also been used to study the structure and function of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
属性
CAS 编号 |
2121-90-6 |
|---|---|
产品名称 |
2-Undecanone 2,4-dinitrophenylhydrazone |
分子式 |
C17H26N4O4 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2,4-dinitro-N-[(E)-undecan-2-ylideneamino]aniline |
InChI |
InChI=1S/C17H26N4O4/c1-3-4-5-6-7-8-9-10-14(2)18-19-16-12-11-15(20(22)23)13-17(16)21(24)25/h11-13,19H,3-10H2,1-2H3/b18-14+ |
InChI 键 |
IUEBGTPEQHNPFM-NBVRZTHBSA-N |
手性 SMILES |
CCCCCCCCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
规范 SMILES |
CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
其他 CAS 编号 |
2121-90-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



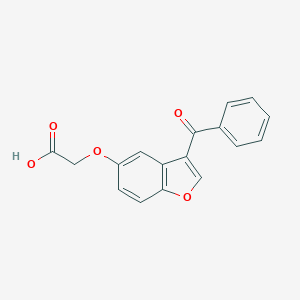

![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
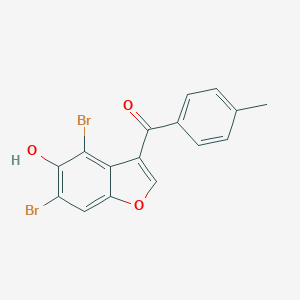
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
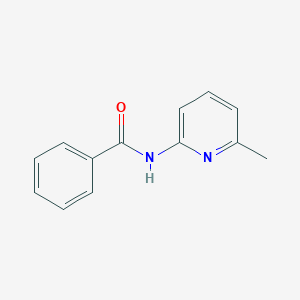

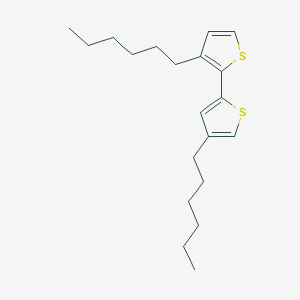
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)



